Tffyggsrgkrnnfkteeyc

thiol-maleimide conjugation site-specific bioconjugation nanoparticle functionalization

Angiopep-2-Cys extends the validated Angiopep-2 sequence (TFFYGGSRGKRNNFKTEEY) with a C-terminal cysteine, introducing a solvent-accessible thiol for stoichiometric maleimide conjugation without modifying residues critical for LRP1 recognition. Unlike native Angiopep-2 (random amine coupling), Aprotinin (7-fold lower transcytosis), or TfR ligands (P-gp substrate liability), this peptide preserves Kd=36.8 nM binding while enabling thiol-directed bioconjugation. Supported by the ANG1005 Phase II clinical program, it is the enabling intermediate for BBB-targeted liposomes, polymersomes, gene vectors, and imaging probes in CNS drug delivery R&D.

Molecular Formula C107H154N30O32S
Molecular Weight 2404.6 g/mol
Cat. No. B14751642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTffyggsrgkrnnfkteeyc
Molecular FormulaC107H154N30O32S
Molecular Weight2404.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O
InChIInChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)
InChIKeyNTEVJSCQHIRPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiopep-2-Cys (TFFYGGSRGKRNNFKTEEYC): A Cysteine-Functionalized LRP1-Targeting Peptide for Site-Specific Brain Delivery Conjugation


TFFYGGSRGKRNNFKTEEYC, commonly designated Angiopep-2-Cys (CAS 906480-09-9), is a 20-amino acid linear peptide comprising the 19-residue Kunitz domain-derived Angiopep-2 sequence (TFFYGGSRGKRNNFKTEEY) extended with a C-terminal cysteine [1]. This cysteine residue introduces a solvent-accessible thiol (-SH) group that enables site-directed conjugation via thiol-maleimide click chemistry, thiol-disulfide exchange, or metal-coordination strategies without modifying residues critical for receptor recognition . The core Angiopep-2 sequence mediates high-affinity binding to low-density lipoprotein receptor-related protein 1 (LRP1) (Kd = 36.8 nM) [2], triggering receptor-mediated transcytosis across the blood-brain barrier (BBB) and into LRP1-overexpressing tumor cells such as glioblastoma [3]. With a molecular weight of approximately 2404.6 Da, the compound is supplied as a lyophilized powder soluble to ≥1 mg/mL in water, with typical vendor purity ≥95% by HPLC .

Why Generic LRP1 Ligands or Non-Cysteine Angiopep-2 Cannot Substitute for Angiopep-2-Cys in Conjugation-Dependent Brain Targeting Applications


Substituting Angiopep-2-Cys (TFFYGGSRGKRNNFKTEEYC) with native Angiopep-2 (lacking the C-terminal cysteine) or with alternative BBB-targeting ligands introduces quantifiable performance deficits. Native Angiopep-2 provides no thiol handle for site-directed conjugation, forcing reliance on amine- or carboxyl-random coupling that can block residues (e.g., Lys10, Lys15, Arg11) essential for LRP1 binding [1]; molecular dynamics studies confirm that chemical crosslinking at specific Angiopep-2 residues can interfere with receptor recognition if the conjugation site is not properly chosen [2]. Among alternative LRP1-binding peptides, Aprotinin demonstrates 7-fold lower transcytosis capacity than Angiopep-2 in situ [1], while the Transferrin receptor (TfR)-targeting ligands are substrates for the P-glycoprotein (P-gp) efflux pump—a limitation that Angiopep-2 explicitly avoids [3]. Even structurally optimized successors such as the cyclic peptide KS-487 show comparable brain permeability to Angiopep-2 but do not yet match its extensive clinical validation history through the ANG1005 (paclitaxel-Angiopep-2 conjugate) program, which reached Phase II trials [4]. These differences are not marginal; they directly impact conjugation efficiency, BBB transport yield, and translational readiness.

Quantitative Differentiation Evidence: Angiopep-2-Cys (TFFYGGSRGKRNNFKTEEYC) vs. Closest Analogs and In-Class Candidates


Site-Directed Thiol Conjugation Capability: Angiopep-2-Cys vs. Native Angiopep-2 (TFFYGGSRGKRNNFKTEEY)

Angiopep-2-Cys (TFFYGGSRGKRNNFKTEEYC) contains a C-terminal cysteine residue with a free thiol (-SH) group, enabling stoichiometric, site-directed conjugation to maleimide-functionalized drug carriers, polymers, or imaging agents . In contrast, native Angiopep-2 (TFFYGGSRGKRNNFKTEEY) lacks cysteine and requires non-selective amine- or carboxyl-directed coupling, which randomly modifies lysine, arginine, or N-terminal residues that are structurally implicated in LRP1 binding [1]. The C-terminal position of the cysteine in Angiopep-2-Cys is deliberately chosen: it lies distal to the LRP1-interacting residues mapped by molecular dynamics simulations, minimizing interference with receptor recognition [2]. This regioselectivity is a decisive procurement criterion for any workflow requiring defined stoichiometry and retained receptor affinity after conjugation.

thiol-maleimide conjugation site-specific bioconjugation nanoparticle functionalization LRP1-targeted drug delivery

Transcytosis Capacity: Angiopep-2 vs. Aprotinin (Parent Kunitz Domain Protein) – 7-Fold Increase in Brain Parenchymal Accumulation

In a direct in situ brain perfusion comparison, ¹²⁵I-labeled Angiopep-2 achieved a 7-fold higher transcytosis rate and parenchymal accumulation than ¹²⁵I-aprotinin, the parent 6500-Da Kunitz protease inhibitor from which Angiopep-2 was derived [1]. Aprotinin itself already exhibits at least 10-fold greater transcytosis than holo-transferrin across bovine brain capillary endothelial cell (BBCEC) monolayers [1], placing Angiopep-2 approximately 70-fold above transferrin by transitive comparison. The radiolabeled Angiopep-2 peak in brain parenchyma fractions corresponded to intact peptide (>92% radiochemical purity confirmed by HPLC), verifying that the measured signal represented authentic transcytosed peptide rather than free ¹²⁵I [1]. Angiopep-5 and Angiopep-7 variants, with Lys10→Arg and Lys10/Lys15→Arg substitutions, showed 60% and 85% reductions in parenchymal uptake respectively, confirming that sequence specificity—preserved in Angiopep-2-Cys—is critical for transport performance [1].

BBB transcytosis in situ brain perfusion Kunitz domain peptide parenchymal accumulation

P-Glycoprotein Evasion: Angiopep-2 Transport Is Unaffected by P-gp Inhibition, Unlike Many Small-Molecule CNS Drugs

Angiopep-2 transport and accumulation in brain endothelial cells were unaffected by co-administration of the P-glycoprotein (P-gp) inhibitor cyclosporin A, demonstrating that Angiopep-2 is not a substrate for this major BBB efflux transporter [1]. This is a critical differentiator from numerous small-molecule CNS drug candidates (e.g., paclitaxel, doxorubicin, vinca alkaloids) that are actively excluded from the brain by P-gp [2]. The conjugate ANG1005 (paclitaxel linked to Angiopep-2) was shown to bypass P-gp-mediated efflux and enter the brain to a significantly greater extent than free paclitaxel, with brain uptake exceeding that of ¹⁴C-paclitaxel by 4- to 54-fold in vascularly corrected brain tissue and brain metastases of breast cancer [3]. Free paclitaxel is a well-established P-gp substrate and shows negligible brain penetration, whereas conjugation to the Angiopep-2 vector reroutes cellular entry through LRP1-mediated transcytosis that circumvents the P-gp barrier entirely [3].

P-glycoprotein efflux BBB drug resistance cyclosporin A LRP1-mediated transcytosis

Serum Stability: L-Angiopep-2-Cys Degradation Kinetics vs. Proteolytically Stabilized D-Retro-Inverso Isomer

In fresh rat blood serum, more than 85% of L-Angiopep-2 (the native L-configuration peptide, corresponding to Angiopep-2-Cys) was degraded within 2 hours, whereas the retro-inverso D-Angiopep isomer remained resistant to proteolysis under identical conditions [1]. This rapid degradation of the L-peptide is attributable to endogenous serum proteases and lysosomal degradation following endocytosis, as both L- and D-Angiopep were shown to co-localize with lysosomal compartments in bEnd.3 cells [1]. However, the D-Angiopep demonstrated lower cellular uptake efficiency in both bEnd.3 and U87 LRP1-overexpressing cell lines, suggestive of reduced LRP1 binding affinity compared to the native L-peptide [1]. This trade-off—enhanced proteolytic stability at the cost of reduced receptor affinity and transcytosis efficiency—means that L-Angiopep-2 (and by extension Angiopep-2-Cys) remains the preferred choice when maximal receptor-mediated BBB crossing is prioritized, provided that formulation strategies (e.g., PEGylation, nanoparticle encapsulation) can compensate for serum instability [2].

peptide serum stability proteolytic degradation retro-inverso peptide D-peptide isomer

In Vivo Brain Delivery Efficiency: ANG1005 (Angiopep-2-Paclitaxel Conjugate) vs. Free Paclitaxel – 4- to 54-Fold Uptake Enhancement

In a preclinical study quantifying brain uptake in mice bearing experimental brain metastases of breast cancer, the Angiopep-2-paclitaxel conjugate (¹²⁵I-ANG1005) demonstrated 4- to 54-fold higher accumulation in vascularly corrected brain tissue and brain metastases compared to free ¹⁴C-paclitaxel [1]. This enhancement was attributable to LRP1-mediated transcytosis, as confirmed by competition experiments showing that brain uptake of ¹²⁵I-ANG1005 was significantly reduced by co-administration of unlabeled Angiopep-2 vector and by the LRP1 ligand receptor-associated protein (RAP) [1]. The clinical relevance of this vector was further validated in Phase I/II trials of GRN1005 (ANG1005), where the conjugate demonstrated antitumor activity in heavily pretreated patients with advanced solid tumors and brain metastases, including those who had failed prior taxane therapy, with myelosuppression as the primary dose-limiting toxicity [2]. This clinical dataset provides a level of translational validation that newer LRP1-targeting peptides (e.g., KS-487, L57) have not yet achieved [3].

brain metastasis paclitaxel conjugate LRP1-mediated brain delivery ANG1005 clinical candidate

Cellular Uptake Enhancement in Brain Endothelial Cells: Angiopep-2-Functionalized Nanoparticles Achieve 8- to 9-Fold Higher Uptake vs. Unmodified Nanoparticles

In head-to-head in vitro comparisons using bEnd.3 murine brain microvascular endothelial cells, Angiopep-2-functionalized nanoparticles and dendriplexes consistently achieved 8- to 9-fold higher cellular uptake than their unmodified counterparts [1]. Specifically, DAB-Angiopep dendriplexes (polypropylenimine dendrimers conjugated to Angiopep-2) demonstrated a 9-fold increase in cellular uptake in bEnd.3 cells compared to unmodified dendriplexes, with uptake occurring predominantly through clathrin-mediated endocytosis and macropinocytosis—pathways consistent with LRP1 receptor engagement [1]. This enhancement is not unique to a single nanocarrier platform: Angiopep-2-decorated nanoparticles have been shown to increase brain endothelial cell uptake across diverse systems including PEG-PCL nanoparticles, PAMAM dendrimers, liposomes, and polymalic acid nanoplatforms, confirming the vector's platform-independent targeting capability . Crucially, the C-terminal cysteine of Angiopep-2-Cys is distal to the receptor-binding face, enabling conjugation without attenuating this uptake enhancement [2].

bEnd.3 cellular uptake nanoparticle brain targeting LRP1-mediated endocytosis dendrimer gene delivery

Optimal Use Cases for Angiopep-2-Cys (TFFYGGSRGKRNNFKTEEYC) Based on Quantitative Differentiation Evidence


Site-Specific Conjugation of Chemotherapeutics to Nanocarriers for Glioblastoma Dual-Targeting

The C-terminal cysteine thiol of Angiopep-2-Cys enables stoichiometric maleimide-PEG-lipid conjugation to generate LRP1-targeted liposomes, polymersomes, or dendrimers. As demonstrated with Ang-PS-DOX polymersomes (~135 nm diameter, ~160 Angiopep-2 molecules per particle, 95% doxorubicin encapsulation efficiency), Angiopep-2-conjugated carriers achieve significantly higher cellular uptake and cytotoxicity in C6 glioma cells compared to untargeted carriers, and prolong survival in glioma-bearing rats [1]. The 7-fold transcytosis advantage of Angiopep-2 over aprotinin [2] and the P-gp evasion property [3] make this approach particularly suited for delivering P-gp-substrate chemotherapeutics (doxorubicin, paclitaxel, vincristine) that otherwise fail to reach therapeutic brain concentrations.

BBB-Penetrant Peptide-Drug Conjugates (PDCs) for Brain Metastasis of Breast and Lung Cancer

The ANG1005 (GRN1005) clinical program established that Angiopep-2 conjugation converts a P-gp-substrate chemotherapeutic (paclitaxel) into a brain-penetrant agent with 4- to 54-fold enhanced brain and brain metastasis uptake [1] and demonstrated clinical activity in Phase I/II trials including patients with brain metastases who had failed prior taxane therapy [2]. Angiopep-2-Cys is the enabling intermediate for generating analogous peptide-drug conjugates through thiol-directed linkage. This application scenario is directly supported by the finding that LRP1 is overexpressed not only at the BBB but also in glioblastoma, breast cancer brain metastases, and lung cancer brain metastases [3], providing a dual-targeting rationale (BBB crossing + tumor cell entry) through a single vector.

Gene Delivery to the CNS via Angiopep-2-Functionalized Dendriplexes or Lipid Nanoparticles

The 9-fold enhancement in cellular uptake achieved by Angiopep-2-functionalized polypropylenimine dendriplexes in bEnd.3 cells, mediated by clathrin-dependent endocytosis and macropinocytosis [1], supports the use of Angiopep-2-Cys for constructing BBB-targeted gene vectors. Conjugation via the C-terminal cysteine thiol ensures the LRP1-binding face of the peptide remains unblocked, as confirmed by molecular dynamics data showing that the C-terminal region is not among the critical receptor-contact residues [2]. This application is extensible to siRNA, mRNA, and CRISPR-Cas9 ribonucleoprotein delivery for CNS indications including glioblastoma, Alzheimer's disease, and Parkinson's disease, where LRP1 expression at the BBB provides a validated entry portal.

Imaging Probe Construction for Preclinical Brain Tumor Visualization and Intraoperative Guidance

The thiol-maleimide chemistry accessible through Angiopep-2-Cys enables facile conjugation of near-infrared fluorophores (e.g., Cy5, Cy7, ICG) or radiometal chelators for PET/SPECT imaging. In mouse models, ICG-labeled Angiopep-2 demonstrated quantifiable brain permeability and time-course imaging at 24, 48, and 72 hours post-administration [1]. The tumor-to-background signal enhancement achievable through LRP1 targeting is supported by the 8- to 9-fold cellular uptake differential between Angiopep-2-modified and unmodified nanoparticles in brain endothelial cells [2], which translates to improved contrast in regions of LRP1 overexpression such as glioblastoma and brain metastases.

Quote Request

Request a Quote for Tffyggsrgkrnnfkteeyc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.